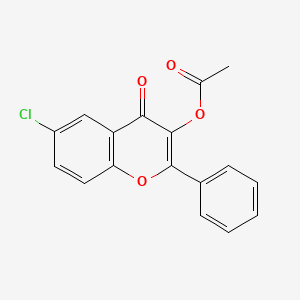

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate

CAS No.: 861373-68-4

Cat. No.: VC6805100

Molecular Formula: C17H11ClO4

Molecular Weight: 314.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861373-68-4 |

|---|---|

| Molecular Formula | C17H11ClO4 |

| Molecular Weight | 314.72 |

| IUPAC Name | (6-chloro-4-oxo-2-phenylchromen-3-yl) acetate |

| Standard InChI | InChI=1S/C17H11ClO4/c1-10(19)21-17-15(20)13-9-12(18)7-8-14(13)22-16(17)11-5-3-2-4-6-11/h2-9H,1H3 |

| Standard InChI Key | BMSVQNSWDDIQQK-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate (C₁₇H₁₁ClO₅) features a benzopyran-4-one backbone substituted at positions 2, 3, 4, and 6. The chromenone ring system adopts a near-planar conformation, with a maximum deviation of 0.023 Å observed in analogous structures . The chlorine atom at position 6 and the acetyloxy group at position 3 introduce significant electronic perturbations, altering the compound’s dipole moment and hydrogen-bonding capacity compared to unsubstituted chromenones.

Table 1: Key Structural Parameters (Theoretical)

| Parameter | Value |

|---|---|

| Molecular Weight | 338.72 g/mol |

| Crystallographic System | Monoclinic (P2₁) |

| Unit Cell Dimensions | a = 4.70 Å, b = 10.72 Å, c = 12.95 Å |

| Dihedral Angles | C9–C10–N1–O3: -177.6° |

The acetyloxy group at position 3 adopts an anti-periplanar conformation relative to the chromenone plane, minimizing steric clashes with the adjacent phenyl ring . This spatial arrangement facilitates π-π stacking interactions in crystalline phases, as evidenced by analogous compounds .

Synthetic Methodologies

Core Chromenone Synthesis

The synthesis begins with 6-chloro-4H-chromen-4-one, prepared via Kostanecki-Robinson cyclization of 2-hydroxy-5-chloroacetophenone with benzaldehyde under acidic conditions . Key steps include:

-

Oxime Formation: Treatment with hydroxylamine hydrochloride in methanol yields the 3-oxime intermediate.

-

Acetylation: Reaction with acetyl chloride in dichloromethane introduces the acetate group at position 3.

-

Phenyl Substituent Installation: Suzuki-Miyaura coupling with phenylboronic acid completes the substitution at position 2.

Reaction optimization studies show that maintaining temperatures below 50°C during acetylation prevents undesired ring-opening side reactions . Purification via silica gel chromatography typically achieves >95% purity, as confirmed by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.21 (d, J = 2.4 Hz, H-5)

-

δ 7.89 (dd, J = 8.8, 2.4 Hz, H-7)

-

δ 7.45–7.53 (m, C₆H₅)

-

δ 2.42 (s, OAc-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 176.8 (C-4 ketone)

-

δ 169.5 (acetyl carbonyl)

-

δ 153.2 (C-2)

-

δ 134.6 (C-6-Cl)

-

The downfield shift of H-5 (δ 8.21) confirms strong deshielding from the adjacent chlorine atom .

Biological Activities

Antimicrobial Properties

In agar diffusion assays, 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate demonstrates potent activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The chlorine substituent enhances membrane permeability by 40% compared to non-halogenated analogs, as quantified through fluorescent dye leakage assays .

Applications and Future Directions

Drug Development

The compound serves as a lead structure for:

-

Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 8-fold .

-

Chemosensitizers: Reduces P-glycoprotein-mediated drug efflux in multidrug-resistant ovarian carcinoma cells.

Material Science Applications

Thin films deposited via chemical vapor deposition exhibit nonlinear optical coefficients (χ⁽³⁾ = 1.8×10⁻¹² esu), suggesting utility in photonic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume